molecular formula C16H20N2O3S B2618742 1-(4-Ethoxyphenyl)-3-(3-hydroxy-3-(thiophen-3-yl)propyl)urea CAS No. 2034405-65-5

1-(4-Ethoxyphenyl)-3-(3-hydroxy-3-(thiophen-3-yl)propyl)urea

Cat. No.: B2618742
CAS No.: 2034405-65-5
M. Wt: 320.41
InChI Key: RUKNWLSSOVWECR-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenyl)-3-(3-hydroxy-3-(thiophen-3-yl)propyl)urea is an organic compound that features a urea functional group attached to a phenyl ring substituted with an ethoxy group and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethoxyphenyl)-3-(3-hydroxy-3-(thiophen-3-yl)propyl)urea typically involves the reaction of 4-ethoxyaniline with 3-(3-hydroxy-3-(thiophen-3-yl)propyl)isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the urea linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethoxyphenyl)-3-(3-hydroxy-3-(thiophen-3-yl)propyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group.

    Reduction: The urea group can be reduced to an amine.

    Substitution: The ethoxy group on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

1-(4-Ethoxyphenyl)-3-(3-hydroxy-3-(thiophen-3-yl)propyl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways involving urea derivatives.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(4-Ethoxyphenyl)-3-(3-hydroxy-3-(thiophen-3-yl)propyl)urea involves its interaction with specific molecular targets. The urea group can form hydrogen bonds with proteins, potentially inhibiting their function. The ethoxy and thiophene groups may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methoxyphenyl)-3-(3-hydroxy-3-(thiophen-3-yl)propyl)urea
  • 1-(4-Ethoxyphenyl)-3-(3-hydroxy-3-(furan-3-yl)propyl)urea
  • 1-(4-Ethoxyphenyl)-3-(3-hydroxy-3-(thiophen-2-yl)propyl)urea

Uniqueness

1-(4-Ethoxyphenyl)-3-(3-hydroxy-3-(thiophen-3-yl)propyl)urea is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxy group enhances its solubility, while the thiophene ring contributes to its electronic properties, making it suitable for various applications.

Properties

IUPAC Name

1-(4-ethoxyphenyl)-3-(3-hydroxy-3-thiophen-3-ylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3S/c1-2-21-14-5-3-13(4-6-14)18-16(20)17-9-7-15(19)12-8-10-22-11-12/h3-6,8,10-11,15,19H,2,7,9H2,1H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUKNWLSSOVWECR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NCCC(C2=CSC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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